Dibromobut-2-enedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromobut-2-enedioic acid can be synthesized through the bromination of tetrolic acid. The procedure involves the following steps :
Reaction Setup: An oven-dried, two-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and pressure-equalizing dropping funnel is used. The flask is protected from light.
Cooling: The flask is charged with tetrolic acid and methanol, and the mixture is cooled to -10°C in an ice-salt bath.
Bromination: Bromine is added dropwise to the reaction mixture while stirring vigorously. The internal temperature is maintained below -5°C.
Quenching: The reaction mixture is quenched with an aqueous sodium metabisulfite solution.
Extraction: The mixture is extracted with diethyl ether, and the organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
Dibromobut-2-enedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding butenedioic acid derivatives.
Oxidation Reactions: Oxidative cleavage of the double bond can yield smaller carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and dialkyl ketones can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Major Products
Substitution: Allenic ketones and symmetrical unsaturated diketones.
Reduction: Butenedioic acid derivatives.
Oxidation: Smaller carboxylic acids.
Scientific Research Applications
Dibromobut-2-enedioic acid has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibromobut-2-enedioic acid involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the double bond make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Dibromomaleic acid: Similar structure but different stereochemistry.
Dibromosuccinic acid: Lacks the double bond present in dibromobut-2-enedioic acid.
Dibromofumaric acid: Another isomer with different reactivity.
Properties
IUPAC Name |
2,3-dibromobut-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNMPRXRQYSFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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